molecular formula C3H3NO B14643706 N-Prop-2-yn-1-ylidenehydroxylamine CAS No. 53978-09-9

N-Prop-2-yn-1-ylidenehydroxylamine

Cat. No.: B14643706
CAS No.: 53978-09-9
M. Wt: 69.06 g/mol
InChI Key: FJQBKCXGUYADRC-UHFFFAOYSA-N
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Description

N-Prop-2-yn-1-ylidenehydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a propynylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Prop-2-yn-1-ylidenehydroxylamine typically involves the reaction of propargylamine with nitrosyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products. The final product is obtained through careful purification processes such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Prop-2-yn-1-ylidenehydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Prop-2-yn-1-ylidenehydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.

Mechanism of Action

The mechanism of action of N-Prop-2-yn-1-ylidenehydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is often mediated through the formation of reactive intermediates, which can undergo further chemical transformations within the biological system.

Comparison with Similar Compounds

Similar Compounds

    N-Prop-2-yn-1-ylamine: Similar in structure but lacks the hydroxylamine group.

    N-Prop-2-yn-1-ylideneamine: Contains a similar propynylidene moiety but differs in the functional group attached.

    N-Prop-2-yn-1-ylidenehydrazine: Similar structure with a hydrazine group instead of hydroxylamine.

Uniqueness

N-Prop-2-yn-1-ylidenehydroxylamine is unique due to its specific combination of the propynylidene and hydroxylamine groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

53978-09-9

Molecular Formula

C3H3NO

Molecular Weight

69.06 g/mol

IUPAC Name

N-prop-2-ynylidenehydroxylamine

InChI

InChI=1S/C3H3NO/c1-2-3-4-5/h1,3,5H

InChI Key

FJQBKCXGUYADRC-UHFFFAOYSA-N

Canonical SMILES

C#CC=NO

Origin of Product

United States

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